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Compound of Interest

4-(Boc-amino)benzeneboronic
Compound Name: o
acid pinacol ester

Cat. No. B153007

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Boc-
amino)benzeneboronic acid pinacol ester, a key building block in organic synthesis,
particularly in the development of novel pharmaceuticals. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis.

Chemical Structure and Properties

o |[UPAC Name: tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-
yl)phenyl]carbamate[1][2]

CAS Number: 330793-01-6[3][4][5]

Molecular Formula: C17H26BNOa4[1][2][4][5]

Molecular Weight: 319.20 g/mol [6]

Appearance: White solid[2][3]

Melting Point: 167-170 °C[3][6]

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b153007?utm_src=pdf-interest
https://www.benchchem.com/product/b153007?utm_src=pdf-body
https://www.benchchem.com/product/b153007?utm_src=pdf-body
https://www.thermofisher.com/order/catalog/product/L19653.06
https://www.thermofisher.com/order/catalog/product/L19653.06
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3686465.htm
https://www.calpaclab.com/4-boc-amino-phenylboronic-acid-pinacol-ester-min-97-100-grams/ala-t176152-100g
https://www.rdchemicals.com/chemicals.php?mode=details&mol_id=1471
https://www.thermofisher.com/order/catalog/product/L19653.06
https://www.thermofisher.com/order/catalog/product/L19653.06
https://www.calpaclab.com/4-boc-amino-phenylboronic-acid-pinacol-ester-min-97-100-grams/ala-t176152-100g
https://www.rdchemicals.com/chemicals.php?mode=details&mol_id=1471
https://www.sigmaaldrich.com/TW/zh/product/aldrich/562351
https://www.thermofisher.com/order/catalog/product/L19653.06
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3686465.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3686465.htm
https://www.sigmaaldrich.com/TW/zh/product/aldrich/562351
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the key spectroscopic data for 4-(Boc-

amino)benzeneboronic acid pinacol ester.

Table 1: *H NMR Spectroscopic Data

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz
9.53 Singlet - 1H N-H (carbamate)
Ar-H (ortho to
7.56 Doublet 8.5 2H
boronate ester)
Ar-H (ortho to
7.47 Doublet 8.5 2H
NHBoc)
. -C(CHs)s (Boc
1.48 Singlet - 9H
group)
1.29 Singlet - 12H C(CH3)2C(CHs3)2-
(pinacol group)
Solvent: DMSO-ds, Frequency: 400 MHz[3]
Table 2: Expected 13C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

~153 C=0 (carbamate)

~142 Ar-C (ipso to boronate ester)
~136 Ar-C (ortho to boronate ester)
~120 Ar-C (ortho to NHBoc)

~118 Ar-C (ipso to NHBoc)

~84 -C(CHs)2C(CHs)2- (pinacol group)
~80 -C(CHs)s (Boc group)

~28 -C(CHs)s (Boc group)

~25 -C(CHs)2C(CHs)2- (pinacol group)

Note: Actual experimental data for 33C NMR was not available in the provided search results.

The chemical shifts are predicted based on the structure and typical values for similar

compounds.

Table 3: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm—2) Intensity Assignment

~3350 Medium N-H Stretch (carbamate)
~2980 Medium-Strong C-H Stretch (aliphatic)
~1720 Strong C=0 Stretch (carbamate)
~1590, ~1510 Medium C=C Stretch (aromatic)
~1360 Strong B-O Stretch

1240, ~1160 Strong C-O Stretch (ester and

carbamate)

Note: Specific experimental IR data was not available in the provided search results. The

wavenumbers are predicted based on characteristic absorption frequencies of the functional

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

mlz Interpretation
319.20 [M]* (Molecular lon)

[M - CaHs]* (Loss of isobutylene from Boc
263.17

group)
219.14 [M - CsHeO2]* (Loss of Boc group)
163.11 [M - CsH9Oz2 - CaHs]*

Note: Specific experimental mass spectrometry data was not available. The m/z values are
calculated based on the molecular formula and expected fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(Boc-amino)benzeneboronic
acid pinacol ester in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-
32 scans.

o Process the data with Fourier transformation, phase correction, and baseline correction.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b153007?utm_src=pdf-body
https://www.benchchem.com/product/b153007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Reference the spectrum to the residual solvent peak of DMSO-de at 2.50 ppm.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a
sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

o Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.
3.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide
(KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a
hydraulic press.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the empty sample holder (or clean ATR crystal).

[¢]

Place the sample in the spectrometer and record the sample spectrum.

o

The spectrum is typically recorded from 4000 to 400 cm~1.

[e]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

3.3 Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.
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e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI).

o Data Acquisition:

[e]

Introduce the sample solution into the ion source.

o

Acquire the mass spectrum in positive or negative ion mode.

[¢]

The data is collected over a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

[¢]

High-resolution mass spectrometry (HRMS) can be used for accurate mass
measurements to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-(Boc-amino)benzeneboronic acid pinacol ester.
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Synthesis & Purification
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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